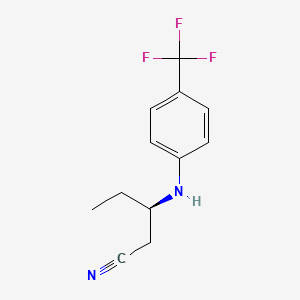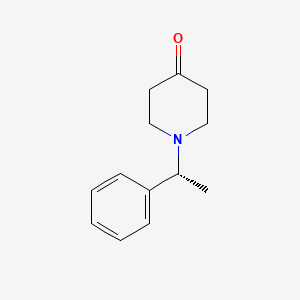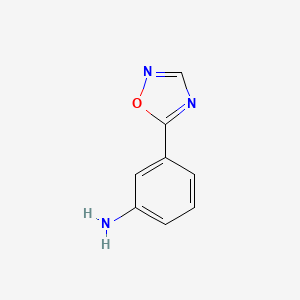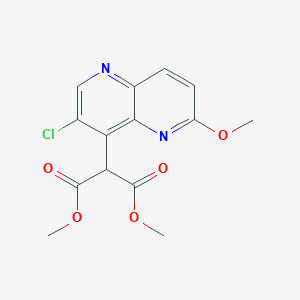
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate is a chemical compound with the molecular formula C14H13ClN2O5 and a molecular weight of 324.72 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves several steps. One common method includes the reaction of 3-chloro-6-methoxy-1,5-naphthyridine with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells .
Comparación Con Compuestos Similares
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate can be compared with other naphthyridine derivatives such as:
2,8-Dimethyl-1,5-naphthyridine: Known for its antimicrobial properties.
2-Hydroxy-6-methyl-1,5-naphthyridine: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H13ClN2O5 |
|---|---|
Peso molecular |
324.71 g/mol |
Nombre IUPAC |
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate |
InChI |
InChI=1S/C14H13ClN2O5/c1-20-9-5-4-8-12(17-9)10(7(15)6-16-8)11(13(18)21-2)14(19)22-3/h4-6,11H,1-3H3 |
Clave InChI |
MOPDGHDXKDOIGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


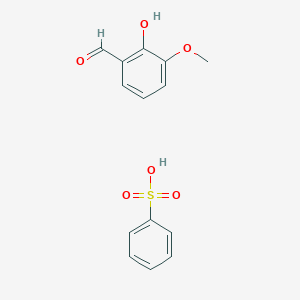
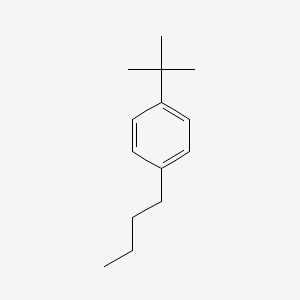


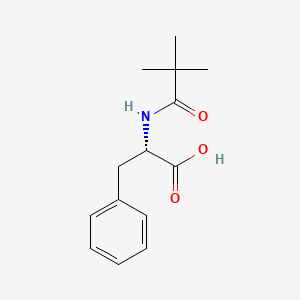
![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)
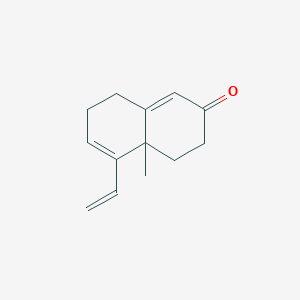
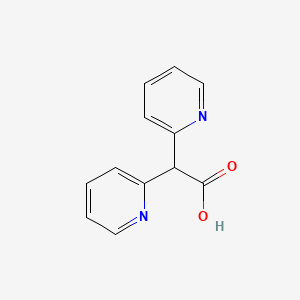
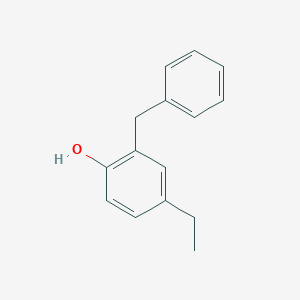

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)
